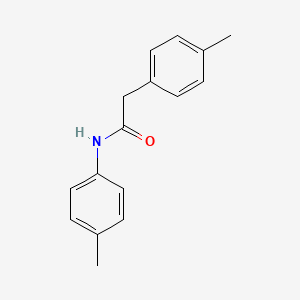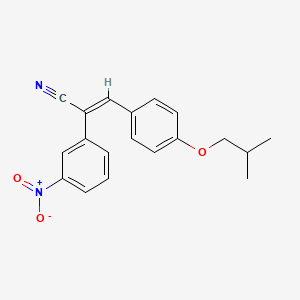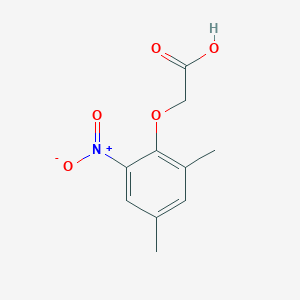
N,2-bis(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(4-methylphenyl)acetamide, also known as 'BMAA', is a non-protein amino acid that has been found in some cyanobacteria species and in certain plants. BMAA has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's, and it has been suggested that exposure to BMAA may be a contributing factor to the development of these diseases. In
作用機序
BMAA has been shown to act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Specifically, BMAA can bind to the glutamate receptor subtypes AMPA and kainate, leading to an overstimulation of these receptors and subsequent cell death. This overstimulation can also lead to the accumulation of misfolded proteins, which are a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that exposure to BMAA can lead to a range of biochemical and physiological effects. These effects include increased oxidative stress, altered protein expression, and changes in neurotransmitter levels. Additionally, BMAA has been shown to induce neuroinflammation and impair cognitive function.
実験室実験の利点と制限
One advantage of studying BMAA is that it can be synthesized in the lab, allowing for controlled experiments. Additionally, BMAA can be administered to animal models to study its effects on the nervous system. However, there are limitations to studying BMAA in the lab. For example, the effects of BMAA may vary depending on the concentration and duration of exposure, as well as the species being studied.
将来の方向性
For BMAA research include identifying sources of exposure in humans, investigating its potential role in other neurodegenerative diseases, and developing treatments for BMAA-induced neurodegeneration.
合成法
BMAA can be synthesized through a reaction between 4-methylbenzoyl chloride and methylamine. This reaction produces N,2-bis(4-methylphenyl)acetamide, which can be purified through recrystallization. The purity of the synthesized BMAA can be verified through nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BMAA has been the subject of numerous scientific studies due to its potential link to neurodegenerative diseases. Researchers have investigated the presence of BMAA in various sources, including cyanobacteria, seafood, and drinking water. Additionally, studies have been conducted to determine the mechanism of action of BMAA and its effects on the nervous system.
特性
IUPAC Name |
N,2-bis(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-16(18)17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESOUWLQABOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)



![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)
![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)